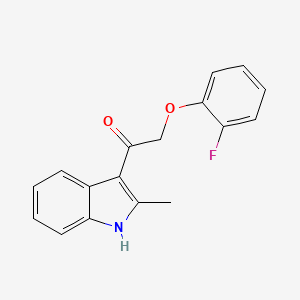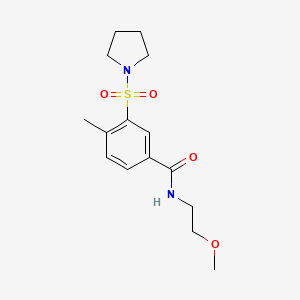
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as FMI, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMI belongs to the family of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to inhibit viral replication by targeting viral proteases and polymerases.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have several biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to inhibit the migration and invasion of cancer cells. In animal models, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to inhibit tumor growth and metastasis. In inflammation models, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In viral infections, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has several advantages for use in scientific research. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has also been found to have low toxicity, making it suitable for use in in vitro and in vivo studies. However, one limitation of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the development of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone analogs with improved solubility and potency. Another area of interest is the use of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the use of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone in preclinical and clinical studies for the treatment of cancer, inflammation, and viral infections is an area of active research. The potential therapeutic applications of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone make it a promising candidate for further investigation.
Conclusion
In conclusion, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, or 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. The synthesis of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone is scalable and cost-effective, making it suitable for use in scientific research. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone acts through multiple pathways and has several biochemical and physiological effects. Although 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has limitations, its potential therapeutic applications make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In viral research, 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to inhibit the replication of certain viruses, including the Zika virus.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-11-17(12-6-2-4-8-14(12)19-11)15(20)10-21-16-9-5-3-7-13(16)18/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSVWQOUGUDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4238441.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)